N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide
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Overview
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[2,3-c]pyridine core. This can be achieved by heating the carboxamides in the presence of formic acid or other cyclizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as cyano or carbonyl groups, into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The presence of functional groups like cyano and acetyl may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-chlorobenzenesulfonyl)acetamide
Uniqueness
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-5-chlorothiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c1-8(20)19-5-4-9-10(6-17)15(23-12(9)7-19)18-14(21)11-2-3-13(16)22-11/h2-3H,4-5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWNXSGTLMUFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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